molecular formula C12H12F3NO3 B3120216 Methyl 3-phenyl-2-(trifluoroacetamido)propanoate CAS No. 2612-19-3

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate

Cat. No. B3120216
CAS RN: 2612-19-3
M. Wt: 275.22 g/mol
InChI Key: ZYMGRJXIRUWDLX-UHFFFAOYSA-N
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Description

“Methyl 3-phenyl-2-(trifluoroacetamido)propanoate” is a chemical compound with the molecular formula C12H12F3NO3 . It has a molecular weight of 275.22 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11F4NO3/c1-20-10(18)6-9(17-11(19)12(14,15)16)7-4-2-3-5-8(7)13/h2-5,9H,6H2,1H3,(H,17,19) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Analytical Chemistry and Derivatization Techniques

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate and related compounds are used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). For example, headspace derivatization solid-phase microextraction combined with GC-MS has utilized derivatives of trifluoroacetamido for the identification of contaminants in soy sauce (Lee, Chiu, & Dou, 2007). Similarly, other studies have employed trifluoroacetamide derivatives in developing improved derivatization techniques for the determination of drinking water contaminants (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).

Organic Synthesis and Heterocyclic Compounds

In organic chemistry, compounds structurally related to this compound are involved in the synthesis of various heterocyclic compounds. Studies have explored their reactions leading to the formation of different functional groups and structures, such as in the Knoevenagel condensation reactions (Gajdoš, Miklovič, & Krutošíková, 2006). These synthetic pathways are crucial for the development of pharmaceuticals and other complex organic molecules.

Pharmacology and Drug Synthesis

While avoiding specific drug use and dosage information, it's notable that derivatives of this compound have been involved in the synthesis and analysis of pharmaceutical compounds. For instance, research has been conducted on the synthesis of ester prodrugs of ketoprofen, aiming to reduce toxicity, where similar chemical structures have been employed (Mazumder et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMGRJXIRUWDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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